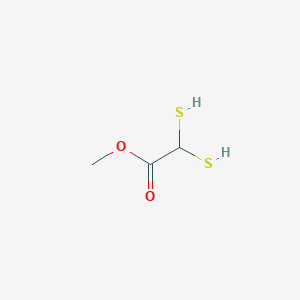
Methyl 2,2-bis(sulfanyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl dithioacetate is an organosulfur compound with the chemical formula C₃H₆S₂ . It is a colorless liquid with a pungent odor and is known for its reactivity due to the presence of sulfur atoms. This compound is used as an intermediate in organic synthesis and has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl dithioacetate can be synthesized through the reaction of methyl acetate with hydrogen sulfide in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The reaction can be represented as follows:
CH₃COOCH₃+H₂S→CH₃C(SH)SCH₃+H₂O
Industrial Production Methods
In an industrial setting, methyl dithioacetate is produced using a continuous flow reactor where methyl acetate and hydrogen sulfide are introduced in a controlled manner. The reaction mixture is then passed through a series of distillation columns to purify the product. The process ensures high yield and purity of methyl dithioacetate.
Chemical Reactions Analysis
Types of Reactions
Methyl dithioacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various organosulfur compounds depending on the nucleophile used.
Scientific Research Applications
Methyl dithioacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organosulfur compounds.
Biology: It is used in the study of enzyme mechanisms involving sulfur-containing substrates.
Industry: It is used in the production of pesticides, fungicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of methyl dithioacetate involves its reactivity with nucleophiles and electrophiles. The sulfur atoms in the compound can form strong bonds with various molecular targets, leading to the formation of new compounds. This reactivity is exploited in organic synthesis to create a wide range of products.
Comparison with Similar Compounds
Methyl dithioacetate is similar to other dithioesters such as ethyl dithioacetate and propyl dithioacetate. it is unique due to its specific reactivity and the types of products it can form. Similar compounds include:
- Ethyl dithioacetate
- Propyl dithioacetate
- Methyl monothioacetate
These compounds share similar chemical properties but differ in their reactivity and applications.
Properties
Molecular Formula |
C3H6O2S2 |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
methyl 2,2-bis(sulfanyl)acetate |
InChI |
InChI=1S/C3H6O2S2/c1-5-2(4)3(6)7/h3,6-7H,1H3 |
InChI Key |
ZDDGKXNSRNLVEB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















